molecular formula C24H27N3O6 B13136913 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valylglycylglycine CAS No. 557095-80-4

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valylglycylglycine

Cat. No.: B13136913
CAS No.: 557095-80-4
M. Wt: 453.5 g/mol
InChI Key: HZMHGDDTVURYLI-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(9H-Fluoren-9-yl)-5-isopropyl-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenyl group and multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(9H-Fluoren-9-yl)-5-isopropyl-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino group, followed by coupling with isopropyl and trioxo groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of protection, coupling, and deprotection efficiently, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(9H-Fluoren-9-yl)-5-isopropyl-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

(S)-1-(9H-Fluoren-9-yl)-5-isopropyl-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of (S)-1-(9H-Fluoren-9-yl)-5-isopropyl-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-1-(9H-Fluoren-9-yl)-5-isopropyl-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

CAS No.

557095-80-4

Molecular Formula

C24H27N3O6

Molecular Weight

453.5 g/mol

IUPAC Name

2-[[2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C24H27N3O6/c1-14(2)22(23(31)26-11-20(28)25-12-21(29)30)27-24(32)33-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,22H,11-13H2,1-2H3,(H,25,28)(H,26,31)(H,27,32)(H,29,30)/t22-/m0/s1

InChI Key

HZMHGDDTVURYLI-QFIPXVFZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.